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Introduction
Carvedilol, a non-selective β-adrenergic and α1-adrenergic receptor antagonist, is a widely

prescribed medication for the management of cardiovascular diseases, including heart failure

and hypertension. Its therapeutic efficacy is attributed not only to the parent compound but also

to its active metabolites. Among these, the hydroxylated forms, particularly 3-Hydroxy
Carvedilol, have demonstrated significant pharmacological activity. This technical guide

provides an in-depth examination of the pharmacological profile of 3-Hydroxy Carvedilol,
focusing on its receptor binding, functional activity, and pharmacokinetic properties. The

information presented herein is intended to support further research and drug development

efforts in the field of cardiovascular pharmacology.

Carvedilol is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6 and

CYP2C9, through aromatic ring oxidation and other pathways.[1] This process yields several

metabolites, including the active 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol.[1]

[2][3] Notably, the 4'-hydroxy metabolite has been reported to be approximately 13 times more

potent than the parent carvedilol in its β-blocking activity.[4][5] For the purpose of this guide, "3-
Hydroxy Carvedilol" will be considered in the context of hydroxylation on the carbazole ring, a

known site of metabolism.
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The interaction of 3-Hydroxy Carvedilol with adrenergic receptors is a key determinant of its

pharmacological effects. While comprehensive binding data for all hydroxylated metabolites are

not readily available in the public domain, the affinity of the parent compound and its major

active metabolites for β-adrenergic receptors has been characterized.

Table 1: Adrenergic Receptor Binding Affinities of Carvedilol and its Metabolites

Compoun
d

Receptor Species
Assay
Type

Kd (nM) Ki (nM)
Referenc
e

(S)-

Carvedilol

β1-

adrenergic
Human

Radioligan

d Binding
4-5 - [6]

(S)-

Carvedilol

β2-

adrenergic
Human

Radioligan

d Binding
- - [6]

(R,S)-

Carvedilol

β1-

adrenergic
Human

Radioligan

d Binding
- 0.32 [7]

(R,S)-

Carvedilol

β2-

adrenergic
Human

Radioligan

d Binding
- 0.13-0.40 [7]

Carvedilol
β1-

adrenergic
-

Radioligan

d Binding
- 7.9 [7]

Carvedilol
β2-

adrenergic
-

Radioligan

d Binding
- 1.8 [7]

Carvedilol
α1-

adrenergic
-

Radioligan

d Binding
- 10 [7]

Note: Data for 3-Hydroxy Carvedilol is not explicitly available in the cited literature. The table

provides context from the parent compound.

Functional Activity
The functional consequences of 3-Hydroxy Carvedilol binding to adrenergic receptors are

multifaceted, involving both G-protein dependent and independent signaling pathways. The

parent compound, carvedilol, is a well-established biased agonist, demonstrating inverse

agonism at Gs-protein coupled adenylyl cyclase while simultaneously activating β-arrestin-
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mediated signaling, such as the extracellular signal-regulated kinase (ERK) pathway. It is

plausible that 3-Hydroxy Carvedilol shares this biased agonism, a property that may

contribute to the unique therapeutic profile of carvedilol.

G-Protein Signaling: cAMP Accumulation
Activation of β-adrenergic receptors typically leads to Gs-protein-mediated stimulation of

adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate

(cAMP). As an antagonist, carvedilol and its active metabolites are expected to inhibit this

process.

β-Arrestin Signaling
Carvedilol's ability to engage β-arrestin pathways independently of G-protein activation is a key

aspect of its pharmacology. This can lead to the activation of downstream kinases like ERK.

Table 2: Functional Activity of Carvedilol

Compound Assay Cell Line Parameter Value Reference

Carvedilol

ERK

Phosphorylati

on

HEK293 EC50 ~100 nM [8]

Carvedilol
β-arrestin

Recruitment
HEK293 EC50 2 nM [9]

Note: Specific functional data for 3-Hydroxy Carvedilol are not available in the cited literature.

The table presents data for the parent compound to illustrate the expected functional profile.

Pharmacokinetics
Following oral administration, carvedilol is rapidly absorbed and undergoes extensive first-pass

metabolism. The pharmacokinetic profile of carvedilol and its metabolites can be influenced by

genetic polymorphisms of metabolizing enzymes like CYP2D6.

Table 3: Pharmacokinetic Parameters of Carvedilol and its Metabolites
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Analyte Dose
Populatio
n

Cmax
(ng/mL)

AUC
(ng·h/mL)

t1/2 (h)
Referenc
e

Carvedilol
12.5 mg

(single)

Hypertensi

ve, Renal

Insufficienc

y

53.4 ± 31.4

220 ± 120

(AUC0-

24h)

6.62 [10]

Carvedilol
25 mg

(multiple)

Hypertensi

ve, Renal

Insufficienc

y

128 ± 63.3

618 ± 335

(AUC0-

24h)

6.76 [10]

Carvedilol 8 mg SR
Healthy

Male
6.93

60.84

(AUCinf)
7.67 [11]

Carvedilol 128 mg SR
Healthy

Male
77.04

703.29

(AUCinf)
6.73 [11]

4'-OH

Carvedilol
12.5 mg

Healthy

Thai

Volunteers

~10 - -

4'-OH

Carvedilol
6.25 mg

Healthy

Thai

Volunteers

~4 - -

Metabolite

M2

12.5 mg

(single)

Hypertensi

ve, Renal

Insufficienc

y

- - - [10]

Metabolite

M4

12.5 mg

(single)

Hypertensi

ve, Renal

Insufficienc

y

- - - [10]

Metabolite

M5

12.5 mg

(single)

Hypertensi

ve, Renal

Insufficienc

y

- - - [10]
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Note: Cmax and AUC are presented as mean ± SD where available. t1/2 is the elimination half-

life. SR denotes sustained release. The identities of metabolites M2 and M5 are not explicitly

defined as 3-Hydroxy Carvedilol in the provided references.

Signaling Pathways and Experimental Workflows
The complex signaling initiated by carvedilol and its metabolites involves a divergence from the

canonical G-protein pathway towards β-arrestin-mediated signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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